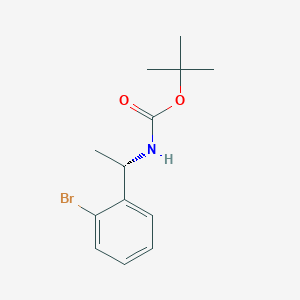

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(2-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWPYMNQJCFTE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719937 | |

| Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-11-1 | |

| Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Interest

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate, with the CAS Number 1187932-11-1, is a chiral intermediate of significant interest in synthetic organic chemistry and drug discovery.[1][] Its structure, featuring a stereocenter and a bromo-substituted aromatic ring, makes it a valuable precursor for the synthesis of more complex enantiomerically pure molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for facile deprotection, a critical attribute in multi-step syntheses.

The ortho-bromophenyl moiety provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities at this position. This versatility makes this compound a key component in the construction of novel pharmaceutical candidates and other biologically active compounds. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside standardized protocols for their experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are derived from supplier information and databases, others, such as the boiling point and density, are currently based on computational predictions and await experimental verification.

| Property | Value | Source |

| CAS Number | 1187932-11-1 | [1][3] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | General Knowledge |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 375.2 ± 25.0 °C (Predicted) | - |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol). Limited solubility in water is expected. | General Knowledge |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Note: Predicted values should be used as estimates and confirmed experimentally.

Molecular Structure and Isomerism

The molecular structure of this compound is central to its chemical reactivity and physical characteristics. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom attached to the bromophenyl group, the ethyl group, the nitrogen of the carbamate, and a hydrogen atom.

Figure 1: 2D representation of this compound.

Spectroscopic Data (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Four signals in the aromatic region (approx. 7.0-7.6 ppm), corresponding to the four protons on the disubstituted benzene ring. The ortho-substitution pattern will lead to a complex splitting pattern.

-

CH-N Proton: A multiplet for the proton at the chiral center, coupled to the adjacent methyl protons and the N-H proton.

-

N-H Proton: A broad singlet or doublet for the carbamate N-H proton.

-

CH₃ (ethyl) Protons: A doublet for the methyl group protons adjacent to the chiral center.

-

tert-Butyl Protons: A sharp singlet at approximately 1.4 ppm, integrating to nine protons, characteristic of the Boc group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 120-140 ppm), with the carbon bearing the bromine atom shifted downfield.

-

Carbonyl Carbon: A signal around 155 ppm for the carbamate carbonyl carbon.

-

Chiral Carbon: The carbon at the stereocenter will appear in the aliphatic region.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons of the Boc group.

-

Ethyl Methyl Carbon: A signal for the terminal methyl group of the ethyl moiety.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: An isotopic pattern characteristic of a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of approximately equal intensity) at m/z values corresponding to the molecular weight (around 300 and 302 amu).

-

Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group ([M-56]⁺) and other fragments related to the carbamate and bromophenyl ethyl moieties.

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally verified data, the following standard protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity.

Figure 2: Workflow for melting point determination.

Solubility Assessment

A systematic approach to determining solubility is crucial for selecting appropriate solvents for reactions and purification.

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of a solvent (e.g., 0.1 mL) to the first vial.

-

Observation: Agitate the vial at a constant temperature (e.g., 25 °C) and observe for complete dissolution.

-

Incremental Addition: If the solid dissolves, add more solute until saturation is reached. If it does not dissolve, incrementally add more solvent until dissolution occurs or a practical limit is reached.

-

Quantification: Express solubility in terms of mg/mL or mol/L.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet fully available in the public literature, this guide consolidates the existing information and provides a framework for its characterization. The predicted values offer useful estimates for initial experimental design, and the outlined protocols provide a clear path for researchers to obtain the precise data necessary for their work. As this compound continues to be utilized in research and development, a more comprehensive understanding of its physical properties will undoubtedly emerge.

References

The Chiral Synthon: An In-Depth Technical Guide to (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

This guide provides a comprehensive technical overview of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate, CAS Number 1187932-11-1, a chiral building block of significant interest to researchers and professionals in the field of drug discovery and development. We will delve into its chemical properties, provide a detailed synthesis protocol, explore its characterization, and illuminate its applications as a key intermediate in the synthesis of complex molecular architectures.

Introduction: A Versatile Chiral Building Block

This compound is a key chiral intermediate valued for its utility in asymmetric synthesis. Its structure incorporates three key features that make it a powerful tool for medicinal chemists: a stereodefined center, a versatile bromo-aromatic ring, and a stable yet readily cleavable Boc-protecting group. This combination allows for the precise introduction of a chiral ethylamine moiety and further functionalization through cross-coupling reactions, making it an important precursor for a range of complex molecular targets. This guide will serve as a practical resource for scientists looking to leverage the unique properties of this compound in their research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 1187932-11-1 |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| Boiling Point (Predicted) | 375.2 ± 25.0 °C |

| Flash Point (Predicted) | 180.7 ± 23.2 °C |

| Storage Temperature | 2-8°C |

Note: Some physical properties are predicted and should be used as an estimate.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Key spectral data are available and interpreted as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of the ethyl chain (a doublet), the methine proton (a multiplet), and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments. Key signals correspond to the carbons of the tert-butyl group, the carbonyl carbon of the Boc group, the aliphatic carbons of the ethyl chain, and the distinct carbons of the bromophenyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum shows the functional groups present. Characteristic peaks would be observed for the N-H stretch of the carbamate, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate, and C-Br vibrations.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the Boc-protection of its corresponding amine precursor, (S)-1-(2-bromophenyl)ethanamine. The following protocol is a representative procedure based on established methods for Boc protection.

Synthesis of the Precursor: (S)-1-(2-bromophenyl)ethanamine

The synthesis of the chiral amine precursor is a critical first step. While several methods exist for the asymmetric synthesis of chiral amines, a common approach involves the resolution of the racemic amine or the use of a chiral auxiliary.

Boc Protection of (S)-1-(2-bromophenyl)ethanamine

This step involves the reaction of the chiral amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Diagram of the Synthesis Workflow:

Caption: A typical workflow for the Boc protection of a chiral amine.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve (S)-1-(2-bromophenyl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as triethylamine (1.5 eq) or an aqueous solution of sodium hydroxide, to the stirred solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If using an organic solvent like DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of a base is essential to deprotonate the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.

-

The reaction is often started at 0 °C to control the initial exotherm and is then allowed to proceed at room temperature to ensure completion.

-

Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a chiral building block in the synthesis of pharmaceutically relevant molecules. The presence of the bromine atom on the phenyl ring provides a handle for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.

A key application of this compound is as a reactant in the synthesis of enantiomerically enriched dibenz[c,e]azepines.[1] These tricyclic structures are privileged scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds.

Logical Relationship Diagram:

Caption: Role as a precursor in the synthesis of drug candidates.

The synthesis of these complex azepines often involves an intramolecular cross-coupling reaction, where the stereocenter of the starting material directs the formation of the final product's three-dimensional structure. The Boc group serves to protect the amine during this transformation and can be readily removed in a subsequent step to reveal the free amine for further functionalization.

Conclusion

This compound is a valuable and versatile chiral synthon for organic and medicinal chemists. Its well-defined stereochemistry, coupled with the reactivity of the bromo-aromatic ring and the stability of the Boc protecting group, makes it an ideal starting material for the synthesis of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and highlighted its significant role in the construction of important pharmaceutical scaffolds. As the demand for stereochemically complex drug candidates continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Introduction: The Significance of Chiral 1-(2-bromophenyl)ethylamine Derivatives in Medicinal Chemistry

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate is a valuable chiral building block in the synthesis of various pharmacologically active compounds. The presence of the ortho-bromophenyl group and the chiral amine, protected as a tert-butyloxycarbonyl (Boc) carbamate, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of a reliable and scalable synthetic route to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that hinges on the establishment of the crucial stereocenter. The overall synthetic strategy can be broken down into three key stages:

-

Enantioselective Reduction: The synthesis commences with the asymmetric reduction of a prochiral ketone, 2-bromoacetophenone, to the corresponding chiral secondary alcohol, (S)-1-(2-bromophenyl)ethanol. This step is paramount as it dictates the enantiopurity of the final product.

-

Conversion of Alcohol to Amine: The hydroxyl group of the chiral alcohol is then converted to an amino group to furnish (S)-1-(2-bromophenyl)ethanamine. This transformation must proceed with either retention or a predictable inversion of stereochemistry.

-

Amine Protection: Finally, the synthesized chiral amine is protected with a tert-butyloxycarbonyl (Boc) group to yield the target molecule, this compound. This protection strategy is widely employed in organic synthesis to modulate the reactivity of the amine functionality during subsequent synthetic manipulations.

Caption: Overall synthetic workflow for this compound.

Part 1: Enantioselective Reduction of 2-Bromoacetophenone

The asymmetric reduction of 2-bromoacetophenone is a critical transformation that can be achieved through various methods, including biocatalytic and chemocatalytic approaches.

Biocatalytic Reduction using a Carbonyl Reductase

Biocatalysis offers a highly selective and environmentally benign route to chiral alcohols. The use of carbonyl reductases from various microorganisms can provide excellent enantioselectivity.

Caption: Biocatalytic reduction of 2-bromoacetophenone.

Experimental Protocol: Enzymatic Reduction

-

Reaction Setup: In a temperature-controlled vessel, a suspension of a suitable carbonyl reductase enzyme (e.g., from Candida species) is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Cofactor Regeneration: A cofactor regeneration system, such as glucose and glucose dehydrogenase, is added to ensure a continuous supply of the reducing equivalent, NADPH.

-

Substrate Addition: 2-Bromoacetophenone, dissolved in a water-miscible co-solvent like isopropanol, is added to the reaction mixture.

-

Reaction Conditions: The reaction is gently agitated at a controlled temperature (typically 25-37 °C) and the pH is maintained.

-

Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (S)-1-(2-bromophenyl)ethanol.

| Parameter | Value |

| Substrate | 2-Bromoacetophenone |

| Biocatalyst | Carbonyl Reductase |

| Co-solvent | Isopropanol |

| Temperature | 25-37 °C |

| pH | 7.0 |

| Expected Yield | >90% |

| Enantiomeric Excess | >99% (S) |

Part 2: Conversion of (S)-1-(2-Bromophenyl)ethanol to (S)-1-(2-Bromophenyl)ethanamine

The conversion of the chiral alcohol to the corresponding amine can be achieved through several methods. A reliable two-step process involving the formation of an azide intermediate followed by its reduction is detailed below. This method generally proceeds with a high degree of stereochemical inversion.

Two-Step Azidation and Reduction

This approach involves an initial nucleophilic substitution of the hydroxyl group with an azide, followed by the reduction of the azide to the primary amine. The first step, the conversion of the alcohol to an azide, can be accomplished using a Mitsunobu reaction, which is known to proceed with inversion of configuration.[1]

References

An In-depth Technical Guide to the Asymmetric Synthesis of 1-(2-Bromophenyl)ethylamine

Foreword: The Strategic Importance of a Chiral Synthon

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. Chiral amines, in particular, are ubiquitous structural motifs found in over 40% of pharmaceuticals, where the stereochemistry at a single center can dictate the difference between therapeutic efficacy and adverse side effects[1][2]. 1-(2-Bromophenyl)ethylamine stands as a key chiral building block, or synthon, whose ortho-bromo functionality serves as a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the principal strategies for accessing this valuable compound in its enantiopure form, grounded in both established principles and contemporary innovations. We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Overview: Pathways to Enantiopurity

The asymmetric synthesis of 1-(2-bromophenyl)ethylamine can be approached through several distinct strategic paradigms. The choice of strategy is often dictated by factors such as scale, cost, available technology, and the desired enantiomer. The primary routes, which will be detailed herein, include:

-

Asymmetric Reduction of a Prochiral Ketone: A highly convergent approach where the stereocenter is established by the enantioselective reduction of 2'-bromoacetophenone.

-

Kinetic Resolution of a Racemic Amine: A separatory method where one enantiomer is selectively transformed, allowing for the isolation of the other. This can be further optimized into a Dynamic Kinetic Resolution (DKR) to overcome the inherent 50% yield limitation.

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method utilizing a covalently bonded chiral moiety to direct stereoselective transformations.

-

Biocatalytic Asymmetric Amination: An elegant and green approach using enzymes like transaminases to directly convert the prochiral ketone into the chiral amine.

-

Classical Resolution via Diastereomeric Salts: A traditional and robust method relying on the physical separation of diastereomeric salts formed with a chiral resolving agent.

The following sections will dissect each strategy, providing not just the methodology but the underlying scientific rationale.

Strategy I: Asymmetric Reduction of 2'-Bromoacetophenone

This strategy hinges on the creation of the chiral alcohol, 1-(2-bromophenyl)ethanol, via the enantioselective reduction of the corresponding prochiral ketone. The resulting chiral alcohol is then converted to the amine, typically via an azide intermediate or other nucleophilic substitution methods, with retention or inversion of configuration depending on the chosen route. The key stereochemistry-defining step is the initial reduction.

Causality of Method: Biocatalysis vs. Chemocatalysis

Biocatalytic Reduction: The use of whole-cell microorganisms or isolated alcohol dehydrogenases (ADHs) offers exceptional enantioselectivity under mild, aqueous conditions, aligning with green chemistry principles[3]. Enzymes operate within a highly specific, three-dimensional active site, enabling precise discrimination between the pro-R and pro-S faces of the ketone's carbonyl group. Many enzymatic reductions follow Prelog's rule, which predicts the stereochemical outcome based on the relative sizes of the substituents on the ketone[4]. However, a significant advantage of biocatalysis is the availability of "anti-Prelog" enzymes, providing access to the complementary enantiomer from the same substrate[4].

Chemocatalytic Reduction: Transition-metal catalysts, such as those based on Ruthenium complexed with chiral ligands, are powerful tools for asymmetric transfer hydrogenation[5]. Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and a stoichiometric borane source[6]. These methods are often highly efficient and predictable but may require anhydrous conditions, expensive metal catalysts, and cryogenic temperatures.

Data Presentation: Biocatalytic Reduction of 2'-Bromoacetophenone

| Biocatalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Thermoanaerobacter pseudethanolicus ADH (TeSADH) mutants | 2'-Bromoacetophenone | (S)-alcohol | >99% | [3][7] |

| Screened Microorganisms (e.g., Nocardia corallina) | Substituted Acetophenones | (R)- or (S)-alcohol | Often >95% | [4] |

| Engineered Phenylalanine Dehydrogenase (BbPheDH) | Substituted Acetophenones | (R)-amines | Excellent | [8] |

Experimental Protocol: Asymmetric Reduction using an ADH

This protocol is a representative procedure and should be optimized for the specific enzyme and substrate.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

-

Cofactor Regeneration: Add glucose (e.g., 1.2 equivalents) and a glucose dehydrogenase (GDH) for cofactor recycling. Add the NADP⁺ cofactor to a final concentration of ~1 mM.

-

Enzyme Addition: Add the purified alcohol dehydrogenase (ADH) to the desired activity level (e.g., 5-10 U/mL).

-

Substrate Addition: Dissolve 2'-bromoacetophenone (1.0 equiv) in a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction mixture to a final concentration of 10-50 mM. The use of a co-solvent is critical to overcome the low aqueous solubility of the substrate.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion by periodically taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.

-

Workup: Once the reaction reaches completion, acidify the mixture to pH ~2 with HCl to stop the enzymatic reaction. Extract the product, 1-(2-bromophenyl)ethanol, with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Analysis: Determine the enantiomeric excess of the chiral alcohol product using chiral HPLC or GC.

Visualization: Workflow from Ketone to Amine

Caption: Workflow for obtaining the chiral amine via asymmetric reduction followed by chemical conversion.

Strategy II: Kinetic Resolution of Racemic 1-(2-Bromophenyl)ethylamine

Kinetic resolution (KR) is a fundamentally different approach that starts with the racemic amine. It exploits the difference in reaction rates between the two enantiomers with a chiral catalyst or reagent.

Causality of Method: Standard vs. Dynamic Kinetic Resolution

Enzymatic Kinetic Resolution (EKR): This is the most common form of KR for amines. It typically employs a lipase, such as Novozym-435 (immobilized Candida antarctica lipase B), to catalyze the enantioselective acylation of the racemic amine[9]. One enantiomer fits the enzyme's active site more favorably and is acylated much faster than the other. This allows for the separation of the fast-reacting enantiomer (as an amide) from the slow-reacting enantiomer (as the unreacted amine). The major drawback is the theoretical maximum yield of 50% for a single enantiomer[3].

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, DKR combines the enzymatic resolution with an in situ racemization of the starting material[10][11]. A racemization catalyst, often a heterogeneous palladium nanocatalyst, continuously interconverts the slow-reacting enantiomer into the fast-reacting one[11]. This dynamic process allows the entire racemic mixture to be converted, in theory, into a single enantiomer of the product with up to 100% yield.

Data Presentation: Lipase-Catalyzed Kinetic Resolution of Amines

| Racemic Amine | Lipase | Acylating Agent | Temp (°C) | Result (Conversion, ee%) | Reference |

| 1-Phenylethylamine | Novozym-435 | Ethyl Methoxyacetate | 40 | 25% Conv, 99% ee (Amide) | [10] |

| Various Primary Amines | Novozym-435 | Ethyl Acetate | 100 | Good yields, 97-99% ee | [11] |

| 1-(3'-Bromophenyl) ethylamine | Lipase | Ethyl 2-cyanoacetate | RT | High ee achieved | [12] |

Experimental Protocol: Enzymatic Kinetic Resolution (EKR)

-

Reaction Setup: To a flame-dried flask, add racemic 1-(2-bromophenyl)ethylamine (1.0 equiv) and an anhydrous organic solvent (e.g., toluene or THF).

-

Acylating Agent: Add the acylating agent (e.g., ethyl acetate or ethyl methoxyacetate, ~0.5-0.6 equiv). Using a slight excess of the amine ensures the reaction stops near 50% conversion.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym-435, typically 10-20 mg per mmol of amine).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining amine and the formed amide.

-

Workup: When the conversion approaches 50%, filter off the immobilized enzyme (which can often be washed and reused).

-

Separation: Separate the unreacted amine from the amide product. This is typically achieved by an acid-base extraction. The basic amine can be extracted into an aqueous acid phase, leaving the neutral amide in the organic layer. The amine is then recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Visualization: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR)

Caption: Comparison of KR (max 50% yield) and DKR (max 100% yield) pathways.

Strategy III: Asymmetric Synthesis via Chiral Sulfinimine Intermediates

This powerful strategy relies on the temporary installation of a chiral auxiliary on the nitrogen atom to direct the stereoselective formation of the adjacent C-N stereocenter. N-tert-butanesulfinimines are particularly effective for this purpose.[13][14]

Causality of Method: Stereodirection by the Sulfinyl Group

The synthesis involves two key steps after the formation of the chiral imine: nucleophilic addition and auxiliary removal.

-

Imine Formation: 2-Bromobenzaldehyde is condensed with an enantiopure tert-butanesulfinamide, (R)- or (S)-t-BuS(O)NH₂, in the presence of a dehydrating agent (like Ti(OEt)₄) to form the corresponding chiral N-sulfinyl imine.

-

Stereoselective Addition: A Grignard reagent (MeMgBr) is added to the imine.[15] The chiral sulfinyl group coordinates with the magnesium ion, creating a rigid five-membered chelate. The bulky tert-butyl group then effectively shields one face of the C=N double bond, forcing the incoming methyl nucleophile to attack from the less hindered face, resulting in high diastereoselectivity.[16]

-

Auxiliary Removal: The sulfinyl group is easily cleaved under mild acidic conditions (e.g., HCl in methanol) to afford the free primary amine with high enantiomeric purity.[14]

Experimental Protocol: Synthesis via (R)-tert-Butanesulfinimine

-

Sulfinimine Formation:

-

To a solution of (R)-tert-butanesulfinamide (1.0 equiv) and 2-bromobenzaldehyde (1.1 equiv) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv).

-

Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction, add an equal volume of brine, and stir vigorously for 15 minutes. Filter the resulting suspension through celite, washing with ethyl acetate.

-

Dry the combined organic filtrates over Na₂SO₄, and concentrate in vacuo to yield the crude N-sulfinyl imine, which can be used directly or purified by chromatography.

-

-

Grignard Addition:

-

Dissolve the N-sulfinyl imine (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add methylmagnesium bromide (MeMgBr, ~1.5 equiv, 3.0 M in Et₂O) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude sulfinamide.

-

-

Deprotection:

-

Dissolve the crude sulfinamide in methanol.

-

Add a solution of HCl in dioxane (~2 equiv).

-

Stir at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with ether.

-

Basify the aqueous layer with NaOH and extract the free amine with dichloromethane. Dry the organic layer and concentrate to yield 1-(2-bromophenyl)ethylamine. Determine ee by chiral HPLC.

-

Visualization: Mechanism of Stereoselective Grignard Addition

Caption: Chelation-controlled model for the diastereoselective addition of a Grignard reagent.

Strategy IV: Biocatalytic Asymmetric Amination

This strategy represents one of the most direct and elegant routes, converting a prochiral ketone directly into a chiral amine using an enzyme. It is highly valued for its sustainability and efficiency.

Causality of Method: The Power of Transaminases

Transaminases (TAs), or aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor[17]. For the synthesis of 1-(2-bromophenyl)ethylamine, 2'-bromoacetophenone serves as the amine acceptor. A cheap and readily available amine, such as isopropylamine, is typically used as the donor. The reaction produces the chiral amine and acetone as a byproduct. The equilibrium can be driven towards the product side by using a large excess of the amine donor or by removing the acetone byproduct. Modern enzyme engineering has produced a wide array of TA variants with high activity and selectivity for non-natural substrates like substituted acetophenones.[8][18]

Experimental Protocol: Transaminase-Mediated Reductive Amination

-

Reaction Setup: In a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0), add the pyridoxal-5'-phosphate (PLP) cofactor to a final concentration of 1 mM.

-

Enzyme and Substrates: Add the transaminase enzyme (as a lyophilisate or whole-cell preparation). Add the amine donor, isopropylamine (e.g., 1.0 M final concentration).

-

Ketone Addition: Add 2'-bromoacetophenone, typically dissolved in DMSO, to a final concentration of 20-100 mM.

-

Reaction: Incubate the reaction at the optimal temperature for the enzyme (e.g., 35 °C) with shaking.

-

Monitoring and Workup: Monitor the reaction by chiral HPLC. Once complete, stop the reaction by adding a strong base (e.g., 5 M NaOH) to pH > 12.

-

Extraction: Extract the product amine with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Dry the organic phase and concentrate to obtain the chiral amine.

Visualization: Catalytic Cycle of a Transaminase (TA)

Caption: Simplified catalytic cycle of a transaminase in asymmetric synthesis.

Comparative Summary and Conclusion

The asymmetric synthesis of 1-(2-bromophenyl)ethylamine is a well-addressed challenge with multiple robust solutions. The optimal strategy depends heavily on the specific context of the synthesis.

| Strategy | Max. Theoretical Yield | Key Advantages | Key Considerations |

| Asymmetric Reduction | 100% | High ee, access to both enantiomers (biocatalysis). | Two-step process (reduction then amination). |

| Kinetic Resolution (KR) | 50% | Simple setup, robust enzymes available. | Inherently inefficient yield. |

| Dynamic Kinetic Res. (DKR) | 100% | Overcomes yield limit of KR. | Requires compatible enzyme and racemization catalyst. |

| Chiral Auxiliary | 100% | High diastereoselectivity, predictable outcome. | Stoichiometric use of chiral auxiliary, multiple steps. |

| Biocatalytic Amination | 100% | Highly atom-economical, green, direct. | Requires specific enzyme, equilibrium considerations. |

| Classical Resolution | 50% | Scalable, well-established technology. | Empirical screening required, generates waste.[19][20] |

References

- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ftb.com.hr [ftb.com.hr]

- 5. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 13. orgsyn.org [orgsyn.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 18. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. onyxipca.com [onyxipca.com]

- 20. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to the Chiral Resolution of 1-(2-Bromophenyl)ethylamine

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 1-(2-bromophenyl)ethylamine, a critical chiral building block in the synthesis of various pharmaceutical agents. Addressing researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical execution of established resolution techniques. We will explore classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chromatographic separation methods. Each section offers a detailed, step-by-step protocol, explains the rationale behind experimental choices, and provides insights into potential challenges and troubleshooting. The guide is grounded in authoritative scientific literature to ensure technical accuracy and provide a robust resource for laboratory and process development applications.

Introduction: The Significance of Chiral 1-(2-Bromophenyl)ethylamine

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] 1-(2-Bromophenyl)ethylamine is a key chiral amine intermediate used in the synthesis of a range of bioactive molecules. The presence of the bromine atom on the phenyl ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable synthon in drug discovery and development.

Obtaining this amine in its enantiomerically pure form is paramount. While asymmetric synthesis offers a direct route to a single enantiomer, chiral resolution of the racemate remains a widely employed and often more cost-effective strategy, particularly at a larger scale.[3][4] This guide will focus on the practical aspects of separating the racemic mixture of 1-(2-bromophenyl)ethylamine into its constituent (R)- and (S)-enantiomers.

Foundational Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[3] The fundamental principle lies in the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with an enantiomerically pure substance known as a chiral resolving agent.[3][5][6] Diastereomers, unlike enantiomers, possess different physical and chemical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[7]

The three primary strategies for chiral resolution that will be discussed in the context of 1-(2-bromophenyl)ethylamine are:

-

Classical Resolution via Diastereomeric Salt Formation: This is one of the most established and scalable methods for resolving chiral amines and acids.[1][5]

-

Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic mixture.[8]

-

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) to achieve separation based on the differential interaction of the enantiomers with the chiral environment of the column.[9][10]

Synthesis of Racemic 1-(2-Bromophenyl)ethylamine

Prior to resolution, the racemic starting material must be synthesized. A common and efficient method is the reductive amination of 2-bromoacetophenone.

Protocol 1: Synthesis of Racemic 1-(2-Bromophenyl)ethylamine

-

Oxime Formation: 2-Bromoacetophenone is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding oxime.[11]

-

Reduction: The oxime is then reduced to the primary amine. Various reducing agents can be employed, such as sodium borohydride or catalytic hydrogenation. A typical procedure involves the use of a reducing agent like sodium borohydride in a protic solvent.

Diagram 1: Synthesis of Racemic 1-(2-Bromophenyl)ethylamine

Caption: A simplified workflow for the synthesis of racemic 1-(2-bromophenyl)ethylamine.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.[7] Tartaric acid is a commonly used and cost-effective resolving agent for primary amines.[7][12]

The Causality Behind the Choice: The selection of the chiral resolving agent and the solvent system is critical. The goal is to create a pair of diastereomeric salts where one is significantly less soluble than the other in a particular solvent, allowing for its selective crystallization. The efficiency of the resolution is highly dependent on the crystallization kinetics and thermodynamics.

Protocol 2: Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve racemic 1-(2-bromophenyl)ethylamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, warming if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will begin to precipitate. The rate of cooling can influence the purity of the crystals. Slow cooling generally yields higher purity.

-

Isolation of the Diastereomeric Salt: Filter the precipitated salt and wash it with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH or K2CO3) to deprotonate the amine and dissolve the tartaric acid as its salt.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-(2-bromophenyl)ethylamine. The enantiomeric excess (ee) should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.[13][14]

Diagram 2: Diastereomeric Salt Resolution Workflow

Caption: A flowchart illustrating the key steps in classical chiral resolution.

Trustworthiness and Self-Validation: The success of this protocol is validated at each critical step. The formation of a crystalline precipitate upon mixing the amine and the chiral acid is the first indicator. The melting point of the isolated diastereomeric salt should be sharp and reproducible. Most importantly, the final determination of the enantiomeric excess of the liberated amine provides a quantitative measure of the resolution's success.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, often lipases, to acylate one enantiomer of a racemic amine at a faster rate than the other.[15][16] This results in a mixture of an acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated.

Expertise and Experience in Action: The choice of enzyme, acyl donor, and solvent is crucial for achieving high enantioselectivity (E-value) and conversion. Lipase B from Candida antarctica (CAL-B) is a robust and highly selective enzyme for the resolution of a wide range of amines.[15][17] The acyl donor should be chosen to facilitate a rapid and selective reaction.

Protocol 3: Enzymatic Resolution using CAL-B

-

Reaction Setup: In a suitable flask, dissolve racemic 1-(2-bromophenyl)ethylamine in a non-polar organic solvent (e.g., toluene or heptane).

-

Addition of Reagents: Add an acyl donor (e.g., ethyl acetate or ethyl methoxyacetate) and the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B).[17][18]

-

Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 30-45 °C). The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric purity of both the unreacted amine and the acylated product.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography or by acid-base extraction.

-

Hydrolysis of the Acylated Amine (Optional): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis (acidic or basic) to yield the free amine.

Table 1: Comparison of Resolution Parameters

| Resolution Method | Typical Enantiomeric Excess (ee) | Theoretical Max. Yield | Key Advantages | Key Disadvantages |

| Diastereomeric Salt Crystallization | >95% (after recrystallization) | 50% | Scalable, cost-effective | Trial-and-error for conditions, loss of 50% of material |

| Enzymatic Kinetic Resolution | >99% | 50% | High enantioselectivity, mild conditions | Requires enzyme, separation of product and starting material |

| Chiral Chromatography | >99% | ~100% | High purity, applicable to small scale | Expensive stationary phase, requires specialized equipment |

Chiral Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers.[9][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Authoritative Grounding: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including amines.[9] Crown ether-based CSPs have also been shown to be effective for the separation of primary amines.[19]

Protocol 4: Preparative Chiral HPLC Separation

-

Column and Mobile Phase Selection: Select an appropriate chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H, or a crown ether-based column). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Method Development: Initially, analytical scale injections are performed to optimize the separation conditions (mobile phase composition, flow rate, and temperature) to achieve baseline resolution of the two enantiomers.

-

Preparative Separation: Once the analytical method is optimized, the separation is scaled up to a preparative scale by injecting larger quantities of the racemic mixture.

-

Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to each enantiomer are collected separately.

-

Solvent Removal and Analysis: The solvent is removed from the collected fractions under reduced pressure to yield the pure enantiomers. The enantiomeric purity of each fraction should be confirmed by analytical chiral HPLC.

Diagram 3: Chiral Chromatography Separation Principle

Caption: Conceptual overview of enantiomer separation by chiral chromatography.

Dynamic Kinetic Resolution (DKR)

A significant drawback of classical and kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer.[3] Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[8][20][21] This continuous racemization of the unwanted enantiomer allows for a theoretical yield of up to 100% of the desired enantiomer. While the development of a DKR process for 1-(2-bromophenyl)ethylamine is beyond the scope of this guide, it represents a state-of-the-art approach for efficient chiral amine synthesis.[2][21][22]

Conclusion

The chiral resolution of 1-(2-bromophenyl)ethylamine can be effectively achieved through several well-established methods. The choice of the most appropriate technique depends on factors such as the desired scale of production, cost considerations, and available equipment. Diastereomeric salt crystallization remains a robust and scalable method for large-scale production. Enzymatic kinetic resolution offers high enantioselectivity under mild conditions, while chiral chromatography provides a direct and highly efficient method for obtaining enantiomerically pure material, especially at the laboratory scale. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to successfully perform the chiral resolution of this important pharmaceutical intermediate.

References

- 1. pharmtech.com [pharmtech.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. quora.com [quora.com]

- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. Collection - Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor - Organic Process Research & Development - Figshare [acs.figshare.com]

- 21. collaborate.princeton.edu [collaborate.princeton.edu]

- 22. Making sure you're not a bot! [panteion-search.seab.gr]

Stereoselective reduction of 2'-bromoacetophenone

An In-Depth Technical Guide to the Stereoselective Reduction of 2'-Bromoacetophenone

Abstract

The stereoselective reduction of 2'-bromoacetophenone to produce enantiomerically pure (R)- or (S)-1-(2'-bromophenyl)ethanol is a critical transformation in synthetic organic chemistry. The resulting chiral alcohol is a high-value building block for numerous pharmaceuticals and advanced materials.[1][2][3] This guide provides an in-depth analysis of the core methodologies employed to achieve high stereocontrol in this reduction. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three principal strategies: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric (transfer) hydrogenation, and biocatalytic methods. This document is intended for researchers, chemists, and process development professionals seeking to implement or optimize this essential synthetic route.

Introduction: The Significance of Chiral 1-(2'-Bromophenyl)ethanol

Prochiral ketones, such as 2'-bromoacetophenone, offer a direct entry point to valuable chiral secondary alcohols. The product of its asymmetric reduction, 1-(2'-bromophenyl)ethanol, possesses two key functionalities: a chiral hydroxyl group and an ortho-brominated phenyl ring. This specific combination makes it a versatile intermediate. The bromine atom can be readily functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chiral alcohol provides a crucial stereocenter for building complex molecular architectures.

Achieving high enantiomeric purity is paramount, as the biological activity of the final active pharmaceutical ingredient (API) often resides in a single enantiomer. This guide delves into the chemical causality behind achieving such selectivity, moving beyond mere procedural descriptions to offer field-proven insights into the most reliable methods.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its predictability, high enantioselectivity, and operational simplicity.[4][5] The method utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in conjunction with a borane source.[6][7]

Mechanism of Stereoselection

The efficacy of the CBS reduction hinges on a well-defined, chair-like six-membered transition state. The reaction proceeds through a coordinated catalytic cycle:

-

Catalyst-Borane Adduct Formation: The borane reducing agent (e.g., BH₃·THF) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[5][8]

-

Ketone Coordination: The prochiral ketone (2'-bromoacetophenone) then coordinates to the now highly Lewis-acidic endocyclic boron atom. This coordination is sterically directed; the ketone orients itself to place its larger substituent (the 2-bromophenyl group) away from the bulky substituent on the catalyst's chiral center, positioning it in a pseudo-equatorial orientation.[9]

-

Face-Selective Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon via a highly organized, six-membered cyclic transition state. This intramolecular transfer delivers the hydride to a specific face of the ketone, establishing the product's stereochemistry.[6][8]

-

Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst for the next cycle.[6]

Visualization: CBS Reduction Mechanism

Caption: Figure 1: Catalytic Cycle of the CBS Reduction.

Experimental Protocol: (S)-1-(2'-Bromophenyl)ethanol via CBS Reduction

This protocol is a self-validating system. Successful execution should yield high enantiomeric excess, verifiable by chiral HPLC.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

2'-Bromoacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2'-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv). Dissolve it in 20 mL of anhydrous THF.

-

Cooling: Cool the solution to -20 °C in a suitable cooling bath.

-

Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 equiv) to the stirred solution. Maintain the temperature at -20 °C.

-

Borane Addition: Add BH₃·THF solution (1.0 M in THF, 8.0 mL, 8.0 mmol, 0.8 equiv) dropwise over 30 minutes using a syringe pump, ensuring the internal temperature does not exceed -15 °C. The choice to use a slight excess of ketone to borane ensures complete consumption of the hydride source.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 5 mL of methanol at -20 °C. Allow the mixture to warm to room temperature.

-

Workup: Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine yield and verify enantiomeric excess (ee%) using chiral HPLC.

Noyori Asymmetric Hydrogenation and Transfer Hydrogenation

Developed by Nobel laureate Ryōji Noyori, asymmetric hydrogenation and transfer hydrogenation represent highly efficient and atom-economical methods for reducing ketones.[10] These reactions typically employ ruthenium catalysts bearing a chiral diphosphine ligand (like BINAP) and a diamine ligand.[11][12]

Mechanism of Stereoselection

The key to Noyori-type catalysis is the concept of "metal-ligand bifunctionality." The catalytic cycle for asymmetric transfer hydrogenation (ATH) using isopropanol as a hydrogen source is illustrative:

-

Precatalyst Activation: The precatalyst, often a Ru(II)-halide complex, is activated in the presence of a base (e.g., KOtBu or NaOH) and the hydrogen donor (isopropanol) to form a coordinatively unsaturated 16-electron ruthenium hydride species.[13]

-

Hydrogen Transfer: This active catalyst operates through a concerted, outer-sphere mechanism. The ketone substrate interacts with the complex. The hydride on the ruthenium (Ru-H) and the proton on the coordinated amine ligand (N-H) are transferred simultaneously to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[14][15]

-

Stereocontrol: The chirality of the diphosphine and diamine ligands creates a chiral environment around the metal center. The C₂-symmetry of the BINAP ligand, for instance, effectively blocks two of the four coordination quadrants, forcing the ketone to approach from a specific trajectory that minimizes steric clash, leading to face-selective hydrogen transfer.[12]

-

Catalyst Regeneration: The product alcohol dissociates, and the catalyst is regenerated by reaction with another molecule of isopropanol, releasing acetone as the byproduct.[13]

Visualization: Noyori ATH Catalytic Cycle

Caption: Figure 2: Noyori Asymmetric Transfer Hydrogenation Cycle.

Experimental Protocol: (R)-1-(2'-Bromophenyl)ethanol via ATH

This protocol describes a typical transfer hydrogenation. The choice of the (S,S)-diamine ligand with the Ru-arene complex is designed to produce the (R)-alcohol.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

-

(S,S)-TsDPEN ((S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine)

-

2'-Bromoacetophenone

-

Isopropanol (i-PrOH), anhydrous

-

Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol, 0.002 equiv) and (S,S)-TsDPEN (9.2 mg, 0.025 mmol, 0.005 equiv) to a Schlenk flask. Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 20 minutes to form the precatalyst solution. The color should change to a deep red/orange.

-

Reaction Setup: In a separate flask, dissolve 2'-bromoacetophenone (995 mg, 5.0 mmol, 1.0 equiv) in 15 mL of anhydrous isopropanol.

-

Base Addition: Prepare a 0.1 M solution of KOH in isopropanol. Add 1.0 mL of this solution (0.1 mmol, 0.02 equiv) to the ketone solution. The use of a catalytic amount of base is crucial for activating the catalyst.

-

Initiation: Transfer the prepared catalyst solution to the ketone/base mixture via cannula.

-

Heating and Monitoring: Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, quench the reaction by adding a few drops of water. Remove the isopropanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography. Analyze for yield and enantiomeric excess (chiral GC or HPLC).

Biocatalytic (Enzymatic) Reduction

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods.[16] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exquisite precision, often achieving >99% ee under mild, aqueous conditions.[17]

Principle of Stereoselection

The high selectivity of enzymatic reductions stems from the highly structured three-dimensional active site of the enzyme.

-

Substrate Binding: The substrate (2'-bromoacetophenone) binds within the enzyme's active site in a specific orientation dictated by a combination of hydrophobic, steric, and electronic interactions.

-

Cofactor-Mediated Reduction: KREDs utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source. Within the active site, the cofactor is held in close proximity to the bound substrate.

-

Stereospecific Hydride Delivery: The enzyme architecture ensures that the hydride from the cofactor is delivered to only one face of the ketone's carbonyl group (either the re or si face), resulting in the formation of a single enantiomer of the alcohol product.[18][19] The stereochemical outcome is governed by Prelog's rule, which relates the product configuration to the substrate's priority groups.

-

Cofactor Regeneration: Since the cofactor is consumed stoichiometrically, a regeneration system (e.g., using a sacrificial alcohol like isopropanol and a secondary dehydrogenase, or glucose and glucose dehydrogenase) is almost always employed to make the process catalytic with respect to the expensive cofactor.

Visualization: General Biocatalytic Reduction Workflow

Caption: Figure 3: General Workflow for Biocatalytic Reduction.

Experimental Protocol: Enzymatic Reduction using a KRED

This protocol is representative and relies on a commercially available KRED screening kit or a specific recombinant KRED. The cofactor regeneration system uses glucose/glucose dehydrogenase (GDH).

Materials:

-

Ketoreductase (KRED) lyophilizate or solution

-

NADP⁺ (or NAD⁺, depending on enzyme)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

2'-Bromoacetophenone

-

Isopropanol or DMSO (as co-solvent)

Procedure:

-

Reaction Buffer Preparation: In a temperature-controlled vessel (e.g., a jacketed reactor or shaker flask), prepare the reaction buffer by dissolving D-glucose (1.1 g, 6.0 mmol, 1.2 equiv) in 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

Enzyme and Cofactor Addition: To the buffer, add NADP⁺ (15 mg), GDH (e.g., 200 U), and the selected KRED (e.g., 10 mg). Stir gently until all components are dissolved.

-

Substrate Addition: Prepare a stock solution of 2'-bromoacetophenone (995 mg, 5.0 mmol, 1.0 equiv) in 2-3 mL of a water-miscible co-solvent like isopropanol to aid solubility. Add this solution dropwise to the buffered enzyme mixture.

-

Incubation: Maintain the reaction at a constant temperature (typically 30 °C) with gentle agitation (e.g., 150 rpm on an orbital shaker) to ensure homogeneity without denaturing the enzymes.

-

Monitoring and pH Control: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC/HPLC. The conversion of glucose to gluconic acid will cause the pH to drop; maintain the pH at ~7.0 by the periodic addition of a dilute NaOH solution.

-

Workup: Once the reaction reaches completion (typically 12-24 hours), quench it by adding an equal volume of ethyl acetate.

-

Extraction: Vigorously stir the mixture for 15 minutes, then separate the organic layer. Perform two additional extractions of the aqueous layer with ethyl acetate.

-

Drying and Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product for yield and enantiomeric excess. Purification may be achieved via column chromatography if necessary.

Comparative Analysis of Methodologies

The choice of synthetic method depends on factors such as scale, cost, required enantiopurity, available equipment, and downstream processing.

| Method | Catalyst / Reagent | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| CBS Reduction | Chiral Oxazaborolidine / Borane | 85-95% | 90-99% | High ee, predictable stereochemistry, wide substrate scope.[4] | Requires stoichiometric borane, strict anhydrous conditions, catalyst can be expensive.[8] |

| Noyori ATH | Ru-Diamine-Diphosphine Complex / i-PrOH | 90-99% | 95->99% | High catalyst turnover (low loading), atom economical, excellent ee.[11] | Catalyst contains precious metal (Ru), requires inert atmosphere, potential for heavy metal contamination in product. |

| Biocatalysis | Ketoreductase (KRED) / NADPH Regeneration | 80-99% | >99% | Extremely high selectivity, mild aqueous conditions, environmentally benign.[16] | Substrate may have low solubility, enzyme discovery/optimization can be required, potential for enzyme inhibition. |

Conclusion and Future Outlook

The stereoselective reduction of 2'-bromoacetophenone is a well-developed field with several robust and highly effective methodologies. The CBS reduction offers predictability and reliability, making it a frequent choice in academic and early-stage discovery settings. For larger-scale industrial processes, Noyori-type asymmetric transfer hydrogenation provides exceptional efficiency and atom economy, albeit with the cost associated with precious metal catalysts. The ascent of biocatalysis presents the most sustainable and selective route, and as enzyme engineering and screening technologies advance, KREDs are becoming increasingly viable and cost-effective solutions for producing key chiral intermediates like 1-(2'-bromophenyl)ethanol. Future research will likely focus on developing non-precious metal catalysts for transfer hydrogenation[20][21] and engineering more robust enzymes with broader substrate scopes and tolerance to organic solvents.

References

- 1. 76116-20-6 CAS MSDS ((R)-1-(2-BROMOPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (S)-(+)-1-(2-Bromophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-(+)-1-(2-Bromophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

This guide provides a comprehensive analysis of the expected spectral data for this compound, a chiral building block frequently utilized in pharmaceutical research and development. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a predictive but robust characterization.

Molecular Structure and Spectroscopic Overview

This compound (CAS Number: 1187932-11-1) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a chiral center, a bromine-substituted aromatic ring, and an N-Boc (tert-butyloxycarbonyl) protecting group. Each of these components will be interrogated using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.5-7.6 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to Bromine, deshielded by inductive effect. |

| ~ 7.2-7.4 | Multiplet (m) | 2H | Ar-H | Remaining aromatic protons, complex splitting pattern. |

| ~ 7.0-7.1 | Multiplet (m) | 1H | Ar-H | Aromatic proton, likely the one furthest from the bromine. |

| ~ 5.1-5.3 | Quintet / Multiplet | 1H | CH -CH₃ | Methine proton on the chiral center, coupled to the adjacent methyl and N-H protons. |

| ~ 4.9-5.1 | Broad Singlet (br s) | 1H | NH | Carbamate proton, often broad. Its coupling might be lost upon D₂O exchange.[1] |

| ~ 1.4-1.5 | Doublet (d) | 3H | CH-CH₃ | Methyl group protons adjacent to the chiral methine proton. |

| ~ 1.40 | Singlet (s) | 9H | -C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[2] |

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

Place the tube in the NMR spectrometer and proceed with data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The wide chemical shift range allows for clear resolution of individual carbon signals.[3]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 154-156 | C =O | Carbonyl carbon of the carbamate group. This region is characteristic for carbamates.[4][5] |

| ~ 142-144 | Ar-C | Quaternary aromatic carbon attached to the ethylcarbamate group. |

| ~ 132-133 | Ar-C H | Aromatic methine carbon. |

| ~ 128-130 | Ar-C H | Aromatic methine carbon. |

| ~ 127-128 | Ar-C H | Aromatic methine carbon. |

| ~ 122-124 | Ar-C -Br | Aromatic carbon directly bonded to bromine; its shift is influenced by the heavy atom effect.[6] |

| ~ 79-81 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[2] |

| ~ 52-54 | C H-CH₃ | Methine carbon of the chiral center. |

| ~ 28.3 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group.[2] |

| ~ 22-24 | CH-C H₃ | Methyl carbon attached to the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~ 3350-3450 | N-H Stretch | Secondary Amide (Carbamate) | A sharp to medium peak, indicative of the N-H bond in the carbamate linkage.[1][7] |